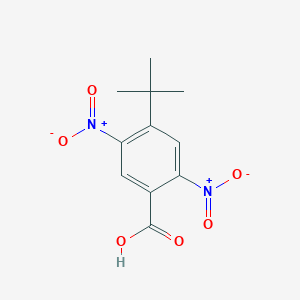

4-Tert-butyl-2,5-dinitrobenzoic acid

CAS No.:

Cat. No.: VC1499732

Molecular Formula: C11H12N2O6

Molecular Weight: 268.22g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O6 |

|---|---|

| Molecular Weight | 268.22g/mol |

| IUPAC Name | 4-tert-butyl-2,5-dinitrobenzoic acid |

| Standard InChI | InChI=1S/C11H12N2O6/c1-11(2,3)7-5-8(12(16)17)6(10(14)15)4-9(7)13(18)19/h4-5H,1-3H3,(H,14,15) |

| Standard InChI Key | MQVWXWBIULIBPZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Introduction

4-Tert-butyl-2,5-dinitrobenzoic acid is a chemical compound with the molecular formula C11H12N2O6 and a molecular weight of approximately 268.22 g/mol . This compound is typically used for research purposes and is not intended for human or animal use . The compound's structure includes a tert-butyl group and two nitro groups attached to a benzoic acid backbone, which can influence its chemical and biological properties.

Synthesis and Preparation

While specific synthesis methods for 4-tert-butyl-2,5-dinitrobenzoic acid are not widely documented in the available literature, compounds with similar structures often involve nitration reactions followed by the introduction of the tert-butyl group. The synthesis typically requires careful control of reaction conditions to achieve the desired substitution pattern.

Biological and Chemical Applications

Although specific biological applications of 4-tert-butyl-2,5-dinitrobenzoic acid are not detailed in the available literature, compounds with nitro and tert-butyl substitutions are often studied for their potential in medicinal chemistry. For example, nitro-substituted benzoic acids have been explored for antifungal properties . The presence of a carboxylic acid group allows for potential use in condensation reactions to form amides or esters, which could be relevant in drug development or material science.

Research Findings and Future Directions

Given the limited specific research on 4-tert-butyl-2,5-dinitrobenzoic acid, future studies could focus on its potential biological activities, such as antimicrobial or antioxidant properties. Additionally, exploring its reactivity in various chemical reactions could provide insights into its utility in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume